molecular formula C15H27N3 B15283257 N-[3,5-bis(dimethylamino)-2,4,6-trimethylphenyl]-N,N-dimethylamine

N-[3,5-bis(dimethylamino)-2,4,6-trimethylphenyl]-N,N-dimethylamine

Katalognummer: B15283257
Molekulargewicht: 249.39 g/mol
InChI-Schlüssel: CKEFHFXXICPIIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3,5-bis(dimethylamino)-2,4,6-trimethylphenyl]-N,N-dimethylamine is an organic compound characterized by its complex structure, which includes multiple dimethylamino groups attached to a trimethylphenyl core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(dimethylamino)-2,4,6-trimethylphenyl]-N,N-dimethylamine typically involves multi-step organic reactions. One common method involves the reaction of 3,5-dimethylphenol with dimethylamine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The use of solvents such as dichloromethane or toluene is common to facilitate the reaction and improve yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-[3,5-bis(dimethylamino)-2,4,6-trimethylphenyl]-N,N-dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

N-[3,5-bis(dimethylamino)-2,4,6-trimethylphenyl]-N,N-dimethylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-[3,5-bis(dimethylamino)-2,4,6-trimethylphenyl]-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[3,5-bis(dimethylamino)-2,4,6-trimethylphenyl]-N,N-dimethylamine is unique due to its multiple dimethylamino groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in both research and industrial settings .

Eigenschaften

Molekularformel

C15H27N3

Molekulargewicht

249.39 g/mol

IUPAC-Name

1-N,1-N,3-N,3-N,5-N,5-N,2,4,6-nonamethylbenzene-1,3,5-triamine

InChI

InChI=1S/C15H27N3/c1-10-13(16(4)5)11(2)15(18(8)9)12(3)14(10)17(6)7/h1-9H3

InChI-Schlüssel

CKEFHFXXICPIIO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C(=C1N(C)C)C)N(C)C)C)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.